
1-(biphenyl-4-yl)-2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE is a synthetic organic compound. It is characterized by the presence of a biphenyl group and a pyrrolidine moiety, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE typically involves the following steps:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Pyrrolidine Moiety: This step involves the reaction of a suitable amine with a ketone or aldehyde to form the pyrrolidine ring.
Formation of the Final Compound: The final step involves the coupling of the biphenyl group with the pyrrolidine moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-BIPHENYL-4-YL-2-AMINO-ETHANONE: Similar structure but lacks the pyrrolidine moiety.
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-PROPANE: Similar structure but with a different alkyl chain.
Uniqueness
1-BIPHENYL-4-YL-2-(4,5-DIHYDRO-3H-PYRROL-2-YLAMINO)-ETHANONE, HYDROCHLORIDE is unique due to the presence of both the biphenyl group and the pyrrolidine moiety, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C18H19ClN2O |
|---|---|
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)-1-(4-phenylphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C18H18N2O.ClH/c21-17(13-20-18-7-4-12-19-18)16-10-8-15(9-11-16)14-5-2-1-3-6-14;/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20);1H |
InChI-Schlüssel |
DXMQLGRGFXIRDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC1)NCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


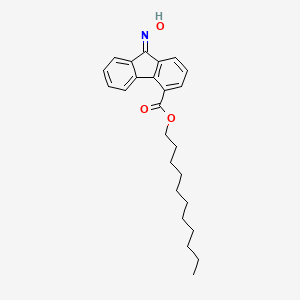
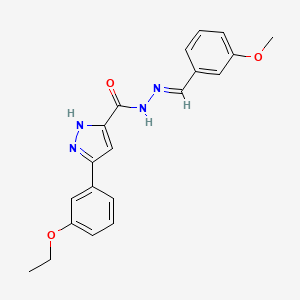
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11991519.png)
![2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11991527.png)
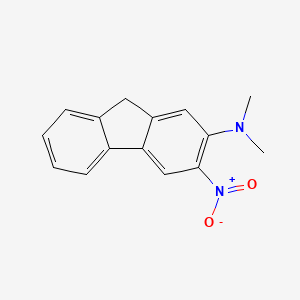
![2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide](/img/structure/B11991541.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11991542.png)
![9-Bromo-2-(4-fluorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11991545.png)

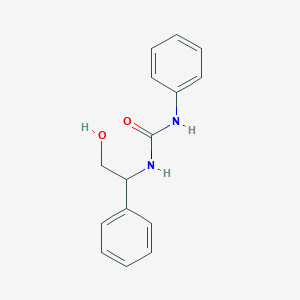
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)
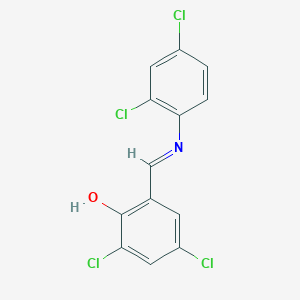
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)
